molecular formula C25H24ClN3O2S2 B2844191 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 894243-79-9

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2844191
CAS No.: 894243-79-9
M. Wt: 498.06
InChI Key: KTMDCETZGRUSIL-UHFFFAOYSA-N
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Description

The compound “2-{[3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(1-methyl-3-phenylpropyl)acetamide” is a complex organic molecule. It has a molecular formula of C20H23ClN6O . The compound is related to a class of molecules that have been studied for their potential as inhibitors of Protein Kinase B (PKB), an important component of intracellular signaling pathways regulating growth and survival .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . One method involves the condensation of methyl 3-aminothiophene-2-carboxylate with urea, followed by chlorination with phosphorus oxychloride, and then condensation with ethane-1,2-diamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved using X-ray diffraction . The structure was refined using the full-matrix least-squares method on F2 using the SHELXT and SHELXL programs .


Chemical Reactions Analysis

The compound is likely to undergo a range of chemical reactions typical for organic molecules of this class. For example, methylation of the amide NH of a related compound led to a loss of potency against PKB .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 398.9 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 398.1621871 g/mol . The topological polar surface area is 91.1 Ų .

Scientific Research Applications

Antitumor Activity

Research into thieno[3,2-d]pyrimidine derivatives, closely related to the chemical compound , has shown promising antitumor activities. These compounds have been synthesized and evaluated for their effectiveness against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The studies reveal that many of these synthesized compounds exhibit potent anticancer activity, comparable to that of established chemotherapy drugs such as doxorubicin (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Another area of interest is the antimicrobial properties of pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized using 2-chloro-6-ethoxy-4-acetylpyridine as the starting material. These compounds have been tested and shown good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This suggests their potential use in developing new antimicrobial agents (Hossan et al., 2012).

Central Nervous System Depressant Activity

A study on 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives has been conducted to evaluate their potential as central nervous system depressants. The synthesized compounds demonstrated marked sedative action, indicating their potential for development into new CNS depressant drugs (Manjunath et al., 1997).

Mechanism of Action

The compound is likely to act as an inhibitor of Protein Kinase B (PKB), an important component of intracellular signaling pathways regulating growth and survival . The longer linker in the molecule allows the lipophilic substituent to attain a different range of conformations compared to simpler structures, resulting in the recovery of productive contacts to the P-loop of PKB .

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O2S2/c1-17(11-12-18-7-3-2-4-8-18)27-22(30)16-33-25-28-21-13-14-32-23(21)24(31)29(25)15-19-9-5-6-10-20(19)26/h2-10,13-14,17H,11-12,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMDCETZGRUSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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